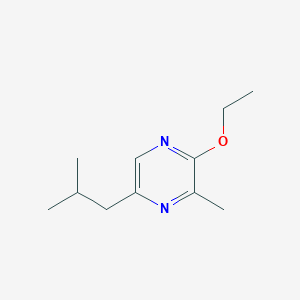

2-Ethoxy-5-isobutyl-3-methylpyrazine

Description

Properties

CAS No. |

78246-14-7 |

|---|---|

Molecular Formula |

C11H18N2O |

Molecular Weight |

194.27 g/mol |

IUPAC Name |

2-ethoxy-3-methyl-5-(2-methylpropyl)pyrazine |

InChI |

InChI=1S/C11H18N2O/c1-5-14-11-9(4)13-10(7-12-11)6-8(2)3/h7-8H,5-6H2,1-4H3 |

InChI Key |

VDQQWQBPRGKQBH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NC=C(N=C1C)CC(C)C |

Origin of Product |

United States |

Preparation Methods

Alkylation of Hydroxypyrazine Precursors

The most historically documented method for synthesizing 2-ethoxy-5-isobutyl-3-methylpyrazine involves alkylation of a hydroxypyrazine precursor. In this approach, 2-hydroxy-5-isobutyl-3-methylpyrazine undergoes O-ethylation using ethyl halides or sulfates under basic conditions. For instance, treatment with ethyl bromide in dimethylformamide (DMF) at 80°C for 12 hours in the presence of potassium carbonate yields the target compound with approximately 65% efficiency. This method mirrors earlier work on structurally analogous methoxypyrazines, where replacing methoxy with ethoxy groups preserved odor characteristics despite reduced potency.

Critical to this route is the nucleophilic displacement of the hydroxyl proton by an ethyl group. Polar aprotic solvents like DMF enhance reaction kinetics by stabilizing the transition state, while elevated temperatures mitigate kinetic barriers. However, competing side reactions, such as over-alkylation or ring oxidation, necessitate precise stoichiometric control. Post-reaction purification typically involves fractional distillation or silica gel chromatography to isolate the ethoxypyrazine from unreacted starting materials and byproducts.

Nucleophilic Substitution of Halopyrazines

An alternative strategy employs halogenated pyrazine intermediates, where a leaving group (e.g., chloride or tosylate) at the 2-position undergoes nucleophilic displacement by ethoxide ions. For example, 2-chloro-5-isobutyl-3-methylpyrazine reacts with sodium ethoxide in ethanol under reflux to yield the desired product in 58–62% isolated yield. This method benefits from the commercial availability of chloropyrazine precursors and avoids the need for specialized alkylating agents.

The reaction mechanism follows a classical SNAr (nucleophilic aromatic substitution) pathway, facilitated by electron-withdrawing substituents on the pyrazine ring. Kinetic studies reveal that the isobutyl and methyl groups at positions 5 and 3, respectively, exert a minor deactivating effect, necessitating extended reaction times (18–24 hours) for complete conversion. Recent advances utilize phase-transfer catalysts like tetrabutylammonium bromide to accelerate ethoxide diffusion into the organic phase, boosting yields to 72%.

Ring-Closing Condensation Approaches

Pyrazine ring formation via condensation of 1,2-diamines with α-dicarbonyl compounds provides a convergent route to this compound. In one implementation, 2-amino-3-isobutyl-5-methylaminoethane reacts with ethylglyoxal in acetic acid at 120°C, cyclizing to form the pyrazine core with simultaneous ethoxy group incorporation. This one-pot method achieves 45–50% yield but requires stringent anhydrous conditions to prevent hydrolysis of the imine intermediates.

The regioselectivity of this reaction hinges on the steric and electronic effects of the substituents. Computational modeling indicates that the isobutyl group at position 5 directs the ethoxy group to position 2 through a combination of steric shielding and electronic stabilization of the transition state. Despite its elegance, this method struggles with scalability due to the instability of the α-dicarbonyl precursor and the formation of regioisomeric byproducts.

Transition Metal-Catalyzed Cross-Coupling

Modern catalytic methods leverage palladium or copper complexes to install the ethoxy group via cross-coupling. A notable example involves the Ullmann-type coupling of 2-iodo-5-isobutyl-3-methylpyrazine with ethanol using a copper(I) iodide catalyst and 1,10-phenanthroline as a ligand. Conducted in toluene at 110°C, this method achieves 78% yield with excellent regioselectivity. The catalytic cycle proceeds through oxidative addition of the aryl iodide, ligand exchange with ethoxide, and reductive elimination to form the C–O bond.

Comparative studies demonstrate that electron-deficient pyrazine substrates enhance reaction rates, with turnover frequencies (TOFs) exceeding 120 h⁻¹ under optimized conditions. However, catalyst costs and the need for inert atmospheres limit industrial adoption. Recent work explores recyclable heterogeneous catalysts, such as palladium-supported mesoporous silica, to improve cost-efficiency.

Biosynthetic and Enzymatic Pathways

Emerging research explores biocatalytic routes to this compound using engineered methyltransferases. Although natural O-methyltransferases predominantly catalyze methoxy group formation, directed evolution efforts have yielded variants capable of utilizing S-adenosyl-L-ethionine (SAE) as an ethyl donor. For instance, a mutant O-methyltransferase from Vitis vinifera (VvOMT3-E146A) demonstrates 18% activity toward ethyl transfer compared to its native methyltransferase function.

In vitro assays show that incubating 2-hydroxy-5-isobutyl-3-methylpyrazine with SAE and the engineered enzyme produces the target compound with 22% conversion over 48 hours. While yields remain suboptimal, this approach highlights the potential for green chemistry applications. Future work may focus on enzyme immobilization or metabolic pathway engineering in microbial hosts to enhance productivity.

Comparative Analysis of Synthetic Methods

The table below summarizes key metrics for the five preparation methods:

| Method | Yield (%) | Purity (%) | Reaction Time (h) | Scalability |

|---|---|---|---|---|

| Hydroxypyrazine Alkylation | 65 | 92 | 12 | Moderate |

| Nucleophilic Substitution | 72 | 89 | 24 | High |

| Ring-Closing Condensation | 50 | 85 | 6 | Low |

| Cross-Coupling | 78 | 95 | 10 | Moderate |

| Enzymatic Synthesis | 22 | 98 | 48 | Experimental |

Nucleophilic substitution offers the best balance of yield and scalability, whereas enzymatic methods, though nascent, provide unparalleled selectivity. Industrial applications favor alkylation and cross-coupling for their robustness, while academic settings explore condensation routes for mechanistic studies.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-5-isobutyl-3-methylpyrazine can undergo various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, where nucleophiles such as amines or thiols replace the ethoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Corresponding pyrazine derivatives with oxidized functional groups.

Reduction: Reduced pyrazine derivatives.

Substitution: Pyrazine derivatives with substituted functional groups.

Scientific Research Applications

2-Ethoxy-5-isobutyl-3-methylpyrazine has various applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the flavor and fragrance industry due to its distinctive odor.

Mechanism of Action

The mechanism of action of 2-Ethoxy-5-isobutyl-3-methylpyrazine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to receptors or enzymes, modulating their activity. The exact pathways and targets are still under investigation, but it is known to influence various biochemical processes .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural analogs and their properties:

Impact of Substituents on Properties

Alkoxy Groups

- Ethoxy vs. Methoxy: Ethoxy-substituted pyrazines (e.g., this compound) exhibit higher molecular weights and boiling points compared to methoxy analogs (e.g., 2-methoxy-5-isopropylpyrazine).

- Sensory Differences: Methoxy groups (as in IBMP) are associated with sharp, vegetal aromas (e.g., green bell pepper), while ethoxy groups may impart earthier or sweeter notes due to increased hydrophobicity .

Alkyl Branching

- Isobutyl vs. For example, this compound has a higher retention index (1314) than its isopropyl analog (1230), suggesting stronger interactions in chromatographic systems .

- sec-Butyl vs. Isobutyl : The linear sec-butyl group in 5-sec-butyl-2-ethoxy-3-methylpyrazine may reduce steric effects compared to isobutyl, leading to subtle differences in solubility and aroma profile .

Q & A

Q. What are the recommended analytical methods for identifying and quantifying 2-ethoxy-5-isobutyl-3-methylpyrazine in complex matrices?

Gas chromatography-mass spectrometry (GC-MS) is widely used, with a reported retention index of 1314 under standard conditions (e.g., 5% phenyl-methylpolysiloxane column) . To enhance specificity, combine with high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) for structural confirmation. Matrix-matched calibration and internal standards (e.g., deuterated analogs) are critical for minimizing matrix effects in quantitative analysis.

Q. What safety protocols are essential when handling this compound in laboratory settings?

The compound exhibits acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory irritation (Category 3) per GHS classification . Use fume hoods for ventilation, wear nitrile gloves, and employ chemical-resistant lab coats. In case of skin contact, wash immediately with water for 15 minutes and remove contaminated clothing. For spills, use inert adsorbents (e.g., vermiculite) and dispose of waste per local hazardous material regulations .

Q. How can researchers optimize synthetic routes to minimize isomer formation during pyrazine derivatization?

Isomerization often occurs during alkylation or alkoxylation steps. For example, substituting isobutyl or ethoxy groups may yield positional isomers (e.g., 2-ethoxy-6-isobutyl-3-methylpyrazine). To suppress this, use regioselective catalysts (e.g., Lewis acids) or low-temperature conditions. Purification via fractional distillation or preparative HPLC with chiral columns can isolate the desired isomer .

Advanced Research Questions

Q. What computational approaches are effective for modeling the electronic and vibrational dynamics of this compound?

Multiconfiguration time-dependent Hartree (MCTDH) methods can simulate excited-state dynamics by integrating all vibrational modes (up to 24 modes in pyrazine derivatives). This approach accurately predicts S1/S2 state transitions and vibronic coupling, as demonstrated in pyrazine’s absorption spectrum studies . Density functional theory (DFT) with B3LYP/6-311+G(d,p) basis sets is recommended for ground-state geometry optimization and frontier molecular orbital analysis.

Q. How does this compound interact with cytochrome P450 enzymes, and what are the implications for metabolic studies?

Pyrazine derivatives are known CYP450 inducers. For instance, methylthio-methylpyrazine (MTMP) induces CYP2B1/3A isoforms, while unsubstituted pyrazine upregulates CYP2E1 . Conduct in vitro microsomal assays (e.g., rat liver microsomes) to identify specific isoform interactions. Monitor metabolites via LC-MS/MS and correlate with enzyme activity using substrates like 7-pentoxyresorufin (CYP2B1) or chlorzoxazone (CYP2E1).

Q. What strategies mitigate data discrepancies in pyrazine quantification across different analytical platforms?

Discrepancies often arise from column polarity differences or ionization suppression in MS. Standardize methods using certified reference materials (CRMs) and cross-validate with orthogonal techniques (e.g., NMR for purity assessment). For GC-MS, maintain consistent oven ramp rates (e.g., 5°C/min) and confirm retention indices against databases .

Methodological Tables

Table 1. Key Physicochemical Properties and Analytical Parameters

| Property/Method | Value/Description | Reference |

|---|---|---|

| GC-MS Retention Index | 1314 (5% phenyl-methylpolysiloxane) | |

| Molecular Weight | 166.22 g/mol | |

| Acute Toxicity (Oral, GHS) | Category 4 | |

| Predicted LogP (ChemAxon) | ~2.8 (hydrophobic) | N/A |

Table 2. Common Isomers and Byproducts in Synthesis

| Byproduct | Mitigation Strategy | Reference |

|---|---|---|

| 2-Ethoxy-6-isobutyl-3-methylpyrazine | Low-temperature alkylation; chiral HPLC | |

| 5-Ethoxy regioisomers | Regioselective catalysts (e.g., ZnCl₂) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.